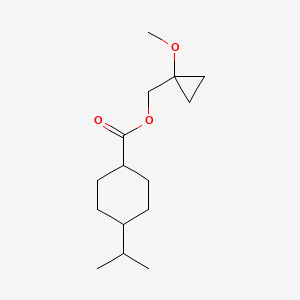![molecular formula C18H18N2O3S B2917582 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034414-09-8](/img/structure/B2917582.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps, including the formation of the furo[2,3-c]pyridine core and subsequent functionalization. A common synthetic route starts with the cyclization of a suitable pyridine derivative with a furan ring precursor under acidic or basic conditions.
Example Reaction:
Cyclization of 2-(aminomethyl)pyridine with furoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
Formation of the oxo group by oxidation using agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Introduction of the phenylthio group via nucleophilic substitution using phenylthiol in the presence of a suitable base.
Industrial Production Methods
The industrial production of this compound may involve optimization of the synthetic route for scalability, yield, and purity. Techniques such as continuous flow synthesis and advanced purification methods like crystallization or chromatography are employed to enhance efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furo[2,3-c]pyridine core, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions, especially at the oxo group, can convert it into alcohol or alkane derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions at the phenylthio group or the amide moiety can lead to various functionalized products.
Common Reagents and Conditions
Oxidation: : Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: : Lithium aluminium hydride (LiAlH₄), catalytic hydrogenation
Substitution: : Phenylthiol, various alkylating agents in the presence of bases like sodium hydride (NaH)
Major Products Formed
Oxidation Products: : Carboxylic acids, quinones
Reduction Products: : Alcohols, alkanes
Substitution Products: : Various functionalized amides and thioethers
Scientific Research Applications
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide has a broad range of applications in scientific research:
Chemistry
Catalysts: : The compound's unique structure makes it a potential candidate for catalytic applications in organic synthesis.
Synthetic Intermediates: : It serves as an intermediate in the synthesis of complex molecules and heterocycles.
Biology
Biological Assays: : Used in biochemical assays to study enzyme inhibition and receptor binding.
Drug Design: : Potential lead compound in the design of new pharmaceuticals due to its interaction with biological targets.
Medicine
Antimicrobial Agents: : Exhibits potential antimicrobial properties against various bacterial and fungal strains.
Anti-inflammatory Agents: : Potential use in the development of anti-inflammatory drugs.
Industry
Materials Science: : Used in the development of advanced materials with specific electronic or optical properties.
Agrochemicals: : Potential use as an active ingredient in agrochemicals for crop protection.
Mechanism of Action
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide can be compared to other compounds with similar structures, such as:
Furo[2,3-c]pyridine Derivatives: : These compounds share the furo[2,3-c]pyridine core and may exhibit similar chemical reactions and biological activities.
Thioether-containing Amides:
Comparison with Similar Compounds
Furo[2,3-c]pyridine
N-phenylthioacetamide
3-(phenylthio)propanamide derivatives
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-16(8-13-24-15-4-2-1-3-5-15)19-9-11-20-10-6-14-7-12-23-17(14)18(20)22/h1-7,10,12H,8-9,11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZBHNFTAJEABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2917499.png)
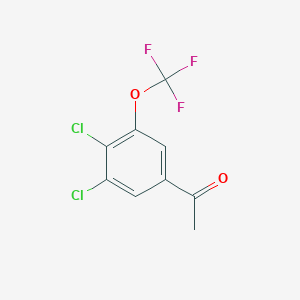
![2-(5-{[1-(pyridine-3-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B2917501.png)
![4,5-Dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2917503.png)
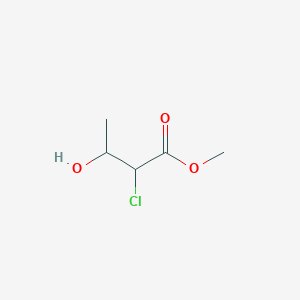
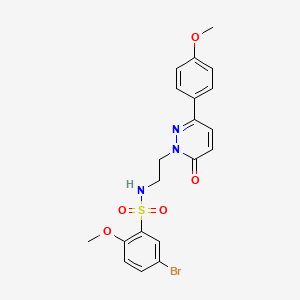
![N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2917508.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2917511.png)
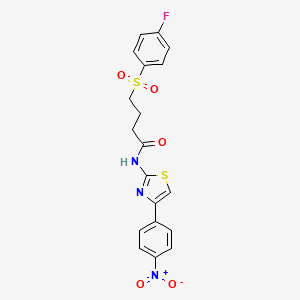
![3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2917516.png)
![ethyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2917517.png)

